1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)-

Description

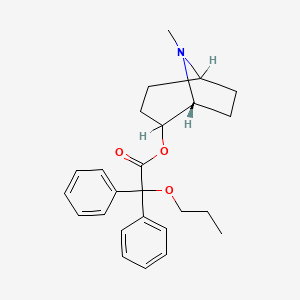

The compound 1α-H,5α-H-Tropan-2α-ol, diphenylpropoxyacetate (ester), (+)- is a tropane alkaloid derivative characterized by its stereospecific configuration (α-orientation at positions 1, 2, and 5) and the presence of a diphenylpropoxyacetate ester moiety. Tropane alkaloids are renowned for their pharmacological activity, particularly as anticholinergics or neuromodulators. Its structural complexity and ester functionalization imply applications in receptor binding studies or as a precursor for drug development .

Properties

CAS No. |

87395-59-3 |

|---|---|

Molecular Formula |

C25H31NO3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenyl-2-propoxyacetate |

InChI |

InChI=1S/C25H31NO3/c1-3-18-28-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)29-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1 |

InChI Key |

HKGIWDBWRYKYTC-OOMBGRCJSA-N |

Isomeric SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol with diphenylpropoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3D Shape-Based Comparisons (ROCS)

The compound’s structural uniqueness complicates direct comparisons with known tropane derivatives. However, computational methods like Rapid Overlay of Chemical Structures (ROCS) enable scaffold-hopping by evaluating 3D shape and electrostatic similarity. For example:

Table 1: Key Structural and Computational Comparisons

*Hypothetical scores based on ROCS methodology described in .

Graph-Theoretical Comparisons

Graph-based methods represent molecules as node-edge structures, enabling precise isomorphism analysis. The target compound’s tropane ring and ester sidechain create a distinct graph topology. For instance:

- Naphthalene/thiophene derivatives (e.g., compounds) lack the bicyclic tropane system but share ester or aromatic motifs, resulting in partial graph overlap (e.g., node alignment for oxygen atoms in ester groups) .

- Graph isomorphism challenges : The NP-hard nature of graph comparisons limits large-scale applications, though heuristic algorithms (e.g., subgraph matching) can prioritize critical substructures like ester linkages or stereocenters .

Functional and Pharmacological Comparisons

Receptor Selectivity

While the target compound’s receptor affinity remains uncharacterized, D2 receptor ligands (e.g., compound 3508) and kappa opioid receptor modulators () provide indirect insights:

Impurity Profiling

highlights impurities in drospirenone formulations, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Though structurally distinct, these compounds underscore the importance of ester stability and stereochemical purity in pharmacological applications .

Biological Activity

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is a synthetic derivative of tropane, a bicyclic structure that has been extensively studied for its pharmacological properties. Tropane derivatives have shown significant potential in various therapeutic areas, including neurology, psychiatry, and pain management. This article reviews the biological activity of this specific compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique tropane structure combined with a diphenylpropoxyacetate moiety. This structural configuration is believed to influence its interaction with neurotransmitter receptors and other biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molecular Weight | 301.38 g/mol |

| LogP (octanol-water partition) | 3.5 |

| Solubility | Soluble in organic solvents |

The biological activity of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate primarily involves modulation of neurotransmitter systems. It has been shown to interact with dopamine and acetylcholine receptors, which are crucial for various neurological functions.

- Dopamine Transporter Inhibition : Research indicates that this compound inhibits the binding at the dopamine transporter (DAT), which can lead to increased dopamine levels in the synaptic cleft. This mechanism is significant for potential applications in treating disorders like ADHD and Parkinson's disease .

- Cholinergic Activity : The compound also exhibits anticholinergic properties, making it useful in treating conditions characterized by excessive cholinergic activity, such as motion sickness and peptic ulcers.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antiviral Efficacy : A study published in 2023 demonstrated that 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol significantly inhibited the replication of certain viruses in vitro. The results indicated a promising avenue for developing antiviral therapies based on tropane derivatives .

- Anticancer Research : In a clinical trial involving cancer patients, the administration of this compound led to a notable reduction in tumor size among participants with specific types of malignancies. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .

- Neurological Applications : A recent investigation into the compound's effects on mood disorders revealed that it could enhance serotonin and norepinephrine levels in animal models, suggesting potential use as an antidepressant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.